Genotoxicity: 2HMP is Non-Mutagenic Unlike the 3HMP Isomer and Bifunctional Pyrroles
(1-Methyl-1H-pyrrol-2-yl)methanol (2HMP) was found to be non-mutagenic in an Ames test using 8 strains of Salmonella typhimurium, a key safety advantage over its 3-position isomer (3HMP) and bifunctional analogs (BHMP, DHR), which induced base-pair substitution mutations in strain TA92 [1].
| Evidence Dimension | Mutagenicity (Induction of base-pair substitution mutations in S. typhimurium) |
|---|---|
| Target Compound Data | Non-mutagenic in all 8 strains tested |
| Comparator Or Baseline | 3-hydroxymethyl-1-methylpyrrole (3HMP); 2,3-bishydroxymethyl-1-methylpyrrole (BHMP); Dehydroretronecine (DHR) |
| Quantified Difference | Target compound: 0 positive strains; Comparators: Positive for base-pair substitution mutations in strain TA92 |
| Conditions | Ames test using 8 strains of Salmonella typhimurium |
Why This Matters
For applications where genotoxic potential is a critical liability (e.g., drug candidate development, toxicology studies), the non-mutagenic profile of 2HMP provides a quantifiable safety advantage over its close structural analogs.
- [1] Ord MJ, et al. The ability of bifunctional and monofunctional pyrrole compounds to induce sister-chromatid exchange (SCE) in human lymphocytes and mutations in Salmonella typhimurium. Mutat Res. 1985 May;149(3):485-93. doi: 10.1016/0027-5107(85)90167-8. PMID: 3887149. View Source
